tert-butyl N-({4-[(fluorosulfonyl)methyl]-1,3-oxazol-5-yl}methyl)carbamate
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Overview
Description
tert-butyl N-({4-[(fluorosulfonyl)methyl]-1,3-oxazol-5-yl}methyl)carbamate: is a complex organic compound that features a tert-butyl group, a fluorosulfonyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-({4-[(fluorosulfonyl)methyl]-1,3-oxazol-5-yl}methyl)carbamate typically involves multiple steps, starting with the preparation of the oxazole ring The oxazole ring can be synthesized through the cyclization of appropriate precursors under controlled conditionsThe final step involves the protection of the amino group with a tert-butyl carbamate group, which is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-({4-[(fluorosulfonyl)methyl]-1,3-oxazol-5-yl}methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4, H2/Pd
Substitution: Amines, thiols, alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives, depending on the nucleophile employed .
Scientific Research Applications
tert-butyl N-({4-[(fluorosulfonyl)methyl]-1,3-oxazol-5-yl}methyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl N-({4-[(fluorosulfonyl)methyl]-1,3-oxazol-5-yl}methyl)carbamate involves its interaction with specific molecular targets and pathways. The fluorosulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins, enzymes, or other biomolecules, potentially altering their function and activity. The oxazole ring and tert-butyl carbamate group may also contribute to the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-({4-[(fluorosulfonyl)methyl]-1,3-oxazol-5-yl}methyl)carbamate
- tert-butyl N-({4-[(fluorosulfonyl)pyridin-2-yl]methyl}carbamate)
- tert-butyl N-({4-[(fluorosulfonyl)phenyl]methyl}carbamate)
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the oxazole ring, fluorosulfonyl group, and tert-butyl carbamate group makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
2408962-39-8 |
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Molecular Formula |
C10H15FN2O5S |
Molecular Weight |
294.3 |
Purity |
95 |
Origin of Product |
United States |
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